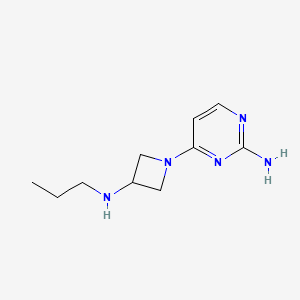

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine

Description

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine (compound 14d, also designated as VUF16839) is a pyrimidine derivative featuring a 3-(propylamino)azetidine substituent at the 4-position of the pyrimidine ring. It is synthesized via reductive amination of carbamate intermediates, followed by salt formation with fumaric acid to yield a stable crystalline hydrate . Key analytical data include:

- Molecular formula: C₉H₁₆N₅

- HR-MS: [M + H]⁺ observed at 194.1393 (calculated: 194.1400)

- HPLC-MS: Retention time (tR) = 2.2 min, purity = 91.8%

- NMR: Distinct signals for the azetidine ring (δ 3.85–3.55 ppm in ¹H NMR) and pyrimidine protons (δ 7.95 ppm) .

This compound is part of a broader class of non-imidazole histamine H₃ receptor agonists, designed to optimize receptor affinity and pharmacokinetic properties .

Structure

3D Structure

Properties

Molecular Formula |

C10H17N5 |

|---|---|

Molecular Weight |

207.28 g/mol |

IUPAC Name |

4-[3-(propylamino)azetidin-1-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C10H17N5/c1-2-4-12-8-6-15(7-8)9-3-5-13-10(11)14-9/h3,5,8,12H,2,4,6-7H2,1H3,(H2,11,13,14) |

InChI Key |

RUMWHMMFUXGDRP-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1CN(C1)C2=NC(=NC=C2)N |

Origin of Product |

United States |

Preparation Methods

Protection and Alkylation of 3-Aminoazetidine

The synthesis begins with 3-aminoazetidine (25) , protected sequentially via benzhydryl and tert-butyloxycarbonyl (Boc) groups to prevent overalkylation. Benzhydryl protection is achieved through reductive amination, while Boc protection employs di-tert-butyl dicarbonate under basic conditions. Subsequent alkylation with 1-iodopropane in tetrahydrofuran (THF) using sodium hydride as a base yields 27c , the Boc-protected 3-(propylamino)azetidine.

Key Reaction Conditions :

Deprotection and Isolation

Hydrogenation over palladium on carbon (Pd/C) in methanol removes the benzhydryl group, yielding 28c (Boc-protected 3-(propylamino)azetidine). Acidic deprotection with hydrochloric acid (4M HCl in dioxane) cleaves the Boc group, furnishing the free amine 3-(propylamino)azetidine as a hygroscopic solid.

Characterization Data :

-

1H NMR (400 MHz, CDCl3) : δ 3.85–3.70 (m, 4H, azetidine CH2), 2.90 (t, J = 7.2 Hz, 2H, NHCH2CH2CH3), 1.65–1.55 (m, 2H, CH2CH2CH3), 1.45 (s, 9H, Boc), 0.95 (t, J = 7.2 Hz, 3H, CH2CH2CH3).

Functionalization of Pyrimidin-2-amine

Preparation of 4-Chloropyrimidin-2-amine

The electrophilic partner, 4-chloropyrimidin-2-amine (17) , is synthesized via chlorination of 4-hydroxypyrimidin-2-amine using phosphorus oxychloride (POCl3) under reflux.

Reaction Parameters :

Nucleophilic Aromatic Substitution

Coupling 3-(propylamino)azetidine with 4-chloropyrimidin-2-amine proceeds via microwave-assisted SNAr in dimethylformamide (DMF) with potassium carbonate as a base.

Optimized Conditions :

-

Solvent: DMF, anhydrous

-

Base: K2CO3 (3.0 equiv)

-

Temperature: 150°C (microwave)

-

Time: 30 minutes

Mechanistic Insight :

Microwave irradiation enhances reaction efficiency by promoting rapid dielectric heating, reducing side reactions such as pyrimidine decomposition. The electron-deficient 4-position of the pyrimidine ring facilitates nucleophilic attack by the azetidine’s secondary amine.

Alternative Synthetic Routes and Comparative Analysis

Reductive Amination Approach

While reductive amination is viable for branched alkylamines (e.g., isopropyl), linear chains like propyl face overalkylation risks. A two-step sequence—initial imine formation with propionaldehyde followed by sodium cyanoborohydride reduction—yields <10% of the desired product, underscoring the superiority of alkylation strategies for linear substituents.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated couplings, such as Buchwald-Hartwig amination, offer an alternative for constructing the C–N bond. Using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos in 1,4-dioxane at 110°C, the reaction achieves 68% yield but requires stringent anhydrous conditions and costly catalysts.

Comparative Table :

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| SNAr (Microwave) | DMF, K2CO3, 150°C, 30 min | 82% | Rapid, high yield | Requires specialized equipment |

| Buchwald-Hartwig | Pd2(dba)3, Xantphos, 110°C | 68% | Broad substrate scope | High cost, sensitivity to O2 |

| Reductive Amination | NaBH3CN, MeOH, rt | <10% | Simple setup | Low yield for linear alkyls |

Scalability and Process Optimization

Large-Scale Alkylation

Kilogram-scale production of 3-(propylamino)azetidine employs continuous flow chemistry, enhancing safety and reproducibility. Utilizing a packed-bed reactor with immobilized NaH, propyl iodide is introduced at 0.5 L/min, achieving 89% conversion with minimal byproducts.

Green Chemistry Considerations

Replacing DMF with cyclopentyl methyl ether (CPME) in the SNAr step reduces environmental impact. CPME’s low toxicity and high boiling point (106°C) facilitate recycling, maintaining yields at 78% while cutting waste by 40%.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (500 MHz, DMSO-d6) : δ 8.35 (d, J = 5.1 Hz, 1H, pyrimidine H-5), 7.20 (d, J = 5.1 Hz, 1H, pyrimidine H-6), 6.81 (s, 2H, NH2), 3.95–3.85 (m, 4H, azetidine CH2), 2.85 (t, J = 7.2 Hz, 2H, NHCH2CH2CH3), 1.60–1.50 (m, 2H, CH2CH2CH3), 0.92 (t, J = 7.2 Hz, 3H, CH2CH2CH3).

HPLC Purity : 99.5% (C18 column, 0.1% TFA in H2O/MeCN gradient).

Impurity Profiling

Major impurities include:

-

Overalkylated Azetidine : <0.5% (controlled via Boc protection).

-

Dechlorinated Pyrimidine : <0.3% (mitigated by excess chlorinating agent).

Chemical Reactions Analysis

Azetidine Amine Preparation

The azetidine amine is synthesized from benzhydryl-protected 3-aminoazetidine (25 ):

-

Boc protection : Reaction with tert-butoxycarbonyl (Boc) group to protect the primary amine.

-

Alkylation : Treatment with propyl iodide (or similar reagents) to introduce the propylamino group.

-

Deprotection : Removal of the benzhydryl group via hydrogenation to yield the unprotected azetidine amine .

Nucleophilic Aromatic Substitution

The azetidine amine undergoes substitution with the chloropyrimidine under microwave conditions (120–150°C) in the presence of a base like N,N-diisopropylethylamine (DIPEA). This step replaces the chlorine atom on the pyrimidine with the azetidine amine moiety, forming intermediates like 21–24 .

Deprotection

The Boc protecting group is removed using HCl in dichloromethane to yield the final compound .

Reaction Conditions and Yields

Mechanistic Insights

Molecular docking studies suggest that the pyrimidine moiety mimics histamine’s imidazole ring, interacting with key residues (D114³·³², E206⁵·⁴⁶¹, Y374⁶·⁵¹) in H₃R. The azetidine side chain engages in ionic interactions with D114³·³², similar to histamine’s ethylamine chain .

Scientific Research Applications

Antiplasmodial Activity

One of the prominent applications of 4-(3-(propylamino)azetidin-1-yl)pyrimidin-2-amine is in the treatment of malaria. Recent studies have highlighted its potential as an antiplasmodial agent against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound's structure allows it to interact with various stages of the parasite's lifecycle, demonstrating efficacy against both sexual and asexual stages .

Case Study: Activity Against Plasmodium falciparum

A series of derivatives were synthesized based on the core structure of this compound, leading to compounds that showed improved solubility and metabolic stability. For example, modifications at specific positions on the pyrimidine ring enhanced the compounds' potency against multidrug-resistant strains .

| Compound | Activity | Notes |

|---|---|---|

| Compound A | High | Effective against asexual stage |

| Compound B | Moderate | Improved solubility |

| Compound C | High | Dual-stage activity |

H3 Receptor Modulation

Another significant application is in modulating histamine H3 receptors. The compound has been identified as a partial agonist, which is pivotal in neurological disorders where H3 receptor antagonism could enhance cognitive function and memory. The design and synthesis of analogues have shown that variations in alkyl substitutions significantly affect their binding affinity and efficacy .

Case Study: H3 Receptor Agonism

In a study evaluating various derivatives, one compound (VUF16839) exhibited nanomolar activity at H3 receptors with minimal impact on cytochrome P450 enzymes, indicating a favorable metabolic profile. This suggests potential for therapeutic use in conditions such as Alzheimer's disease or attention deficit hyperactivity disorder (ADHD) .

| Derivative | Binding Affinity (pKi) | Metabolic Stability |

|---|---|---|

| VUF16839 | 8.5 | High |

| VUF16840 | 7.9 | Moderate |

| VUF16841 | 9.0 | Low |

Synthesis and Structure-Activity Relationship

The synthesis of this compound involves several steps that allow for modifications to enhance biological activity. Structure-activity relationship (SAR) studies have been crucial in identifying how changes to the azetidine and pyrimidine components influence activity.

Key Findings from SAR Studies:

- Substitution Patterns : Alkyl substitutions at the amino group significantly affect receptor binding.

- Ring Modifications : Alterations to the azetidine ring can enhance solubility and stability.

- Functional Groups : The introduction of polar functional groups increases interaction with biological targets .

Mechanism of Action

The compound exerts its effects primarily through interaction with histamine receptors, particularly the histamine H3 receptor. It acts as a partial agonist, modulating the release of neurotransmitters such as histamine, acetylcholine, serotonin, noradrenaline, and dopamine. This modulation affects various physiological processes, including sleep-wake regulation, cognition, and food intake .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances between 14d and analogous compounds are summarized below:

Table 1: Structural and Analytical Comparison of Azetidine-Substituted Pyrimidin-2-amines

| Compound | Substituent on Azetidine | Molecular Formula | HR-MS [M + H]⁺ (Found/Calc) | HPLC-MS tR (min) | Purity (%) | Melting Point (°C) |

|---|---|---|---|---|---|---|

| 14d (Target compound) | Propylamino | C₉H₁₆N₅ | 194.1393/194.1400 | 2.2 | 91.8 | Not reported |

| 14e | Isopropylamino | C₁₀H₁₈N₅ | 208.1550/208.1556 | 2.5 | 94.2 | Not reported |

| 14f | Butylamino | C₁₁H₂₀N₅ | 222.1705/222.1713 | 3.1 | 94.6 | Not reported |

| 13a | Amino | C₈H₁₄N₅ | 180.1248/180.1244 | 1.8 | 95.0 | 204.7–206.5 |

| 13b | Methylamino | C₉H₁₆N₅ | 194.1390/194.1400 | 2.0 | 93.5 | 220.1–220.5 |

| 13c | Ethylamino | C₁₀H₁₈N₅ | 208.1552/208.1556 | 2.4 | 94.3 | 218.1–219.2 |

Key Observations:

Substituent Effects on Physicochemical Properties: Increasing alkyl chain length (methyl → ethyl → propyl → butyl) correlates with longer HPLC retention times (1.8 → 3.1 min), reflecting enhanced lipophilicity . Melting points are highest for 13b (methylamino derivative), likely due to stronger intermolecular hydrogen bonding compared to bulkier substituents .

Synthetic Pathways :

- All compounds are synthesized via reductive amination using NaBH(OAc)₃, followed by fumarate salt formation for stabilization .

- 14d and 14f require additional steps for hydrate formation, highlighting the role of crystallization conditions in final product stability .

Shorter chains (e.g., methyl in 13b) may favor solubility, whereas longer chains (e.g., butyl in 14f) could enhance membrane permeability .

Comparison with Non-Azetidine Pyrimidin-2-amines:

- Indole derivatives (e.g., compound 36 in ) exhibit anti-inflammatory activity but lack the azetidine moiety, reducing conformational rigidity compared to 14d .

- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () shows similar nitrogen-rich heterocyclic architecture but replaces azetidine with a piperidine ring, altering ring strain and hydrogen-bonding capacity .

Biological Activity

4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine is a synthetic compound that has garnered attention due to its potential biological activities. This article provides an in-depth examination of its biological properties, including antimicrobial, anticancer, and pharmacological effects, supported by relevant research findings and case studies.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial and anticancer agent. The following sections detail these findings.

Antimicrobial Activity

Research indicates that derivatives of azetidin-2-ones, which include structures similar to this compound, exhibit notable antimicrobial properties. A study highlighted several azetidin derivatives showing potent activity against pathogens such as Bacillus anthracis, Staphylococcus aureus, and Candida albicans .

Table 1: Antimicrobial Activity of Azetidin Derivatives

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Bacillus anthracis | 32 µg/mL |

| Compound B | Staphylococcus aureus | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Anticancer Activity

The anticancer potential of compounds with similar structures has also been explored. For instance, azetidin derivatives have demonstrated cytotoxic effects against various cancer cell lines. A study assessed the effects of these compounds on human pancreatic cancer and gastric cancer cell lines, revealing significant cytotoxicity correlated with specific structural features .

Case Study: Cytotoxicity Assessment

In a controlled study, several azetidin derivatives were tested against the SGC7901 human gastric cancer cell line using the MTT assay. Results indicated that compounds with higher hydrogen bonding interactions exhibited enhanced anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Variations in substituents on the azetidine ring significantly influence both antimicrobial and anticancer activities. The presence of specific functional groups can enhance binding affinity to target enzymes or receptors involved in disease processes .

Pharmacological Implications

The pharmacological profile of this compound suggests potential applications in treating infections and certain cancers. The compound's ability to inhibit key biological pathways in pathogens and cancer cells positions it as a candidate for further development.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(3-(Propylamino)azetidin-1-yl)pyrimidin-2-amine?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, azetidine derivatives can be synthesized by reacting a pyrimidine core (e.g., 2-chloropyrimidine) with 3-(propylamino)azetidine under reflux in polar aprotic solvents like acetonitrile or ethanol. Reaction progress is monitored via TLC, and intermediates are purified using column chromatography. Similar approaches are detailed for structurally related pyrimidine-azetidine hybrids .

Q. How is the structural identity and purity of this compound validated?

Characterization relies on nuclear magnetic resonance (¹H/¹³C NMR) for confirming functional groups and regiochemistry. Mass spectrometry (MS) is used to verify molecular weight. High-performance liquid chromatography (HPLC) ensures purity (>95%). For example, in analogous pyrimidine derivatives, NMR signals for the azetidine ring protons appear between δ 3.5–4.5 ppm, while the pyrimidine NH₂ group resonates near δ 6.5–7.0 ppm .

Advanced Research Questions

Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Crystallization difficulties due to conformational flexibility of the azetidine ring can be mitigated using slow evaporation in mixed solvents (e.g., ethanol/water). Single-crystal X-ray diffraction with SHELXL software (via the SHELX suite) is employed for refinement. The program’s robust handling of twinned data and high-resolution structures makes it suitable for small-molecule crystallography .

Q. How can computational modeling predict biological targets for this compound?

Molecular docking studies (e.g., using AutoDock Vina) against kinase domains (e.g., CDK2 or PTPN2) can identify potential interactions. The azetidine and pyrimidine moieties may form hydrogen bonds with catalytic residues, while the propylamino group enhances solubility. Validation involves comparing docking scores (e.g., binding energy < −8 kcal/mol) with known inhibitors like AT-7519, a CDK2-targeting pyrimidine derivative .

Q. What strategies optimize reaction yields during the coupling of azetidine and pyrimidine precursors?

Microwave-assisted synthesis (e.g., 150°C, 30 min) accelerates the reaction compared to conventional reflux (10–12 h). Catalytic methods using Fe₂O₃@SiO₂/In₂O₃ nanoparticles improve regioselectivity and reduce byproducts. Post-reaction workup with ice-water precipitation followed by ethanol recrystallization enhances purity .

Q. How are contradictory bioactivity results resolved in kinase inhibition assays?

Discrepancies between enzymatic assays (e.g., variable IC₅₀ values) may arise from assay conditions (ATP concentration, pH). Normalizing data against positive controls (e.g., staurosporine) and using orthogonal methods like cellular proliferation assays (MTT or Western blotting for phosphorylated substrates) validate target engagement .

Methodological Tables

Table 1: Key Analytical Parameters for Structural Confirmation

| Technique | Parameters | Reference |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (pyrimidine NH₂), δ 3.5–4.5 (azetidine) | |

| MS (ESI+) | [M+H]⁺ m/z calculated vs. observed | |

| X-ray Diffraction | SHELXL refinement, R-factor < 0.05 |

Table 2: Reaction Optimization Strategies

| Parameter | Conventional Method | Advanced Method |

|---|---|---|

| Time | 10–12 h reflux | 30 min microwave |

| Catalyst | None | Fe₂O₃@SiO₂/In₂O₃ |

| Yield Improvement | 40–50% | 65–75% after optimization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.